molecular formula C20H25N5S B12919394 Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- CAS No. 72042-08-1

Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)-

Cat. No.: B12919394
CAS No.: 72042-08-1
M. Wt: 367.5 g/mol
InChI Key: KREDTDIXTPXUHU-UHFFFAOYSA-N
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Description

Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- is a complex organic compound that belongs to the class of guanidines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dihydrothiazolyl group, and a methylquinolinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- typically involves multi-step organic reactions. One common method includes the reaction of N-cyclohexylguanidine with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-pyridinyl)-
  • **Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-isoquinolinyl)-

Uniqueness

Guanidine, N-cyclohexyl-N’-(4,5-dihydro-2-thiazolyl)-N’'-(2-methyl-4-quinolinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

72042-08-1

Molecular Formula

C20H25N5S

Molecular Weight

367.5 g/mol

IUPAC Name

2-cyclohexyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine

InChI

InChI=1S/C20H25N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-10,13,15H,2-4,7-8,11-12H2,1H3,(H2,21,22,23,24,25)

InChI Key

KREDTDIXTPXUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NCCS4

Origin of Product

United States

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